molecular formula C11H6ClN3O B1425453 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile CAS No. 913846-53-4

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Cat. No.: B1425453
CAS No.: 913846-53-4
M. Wt: 231.64 g/mol
InChI Key: JNEZGHPSXFUFMT-UHFFFAOYSA-N
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Description

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a chemical compound with the molecular formula C11H6ClN3O and a molecular weight of 231.64 g/mol . It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound is characterized by the presence of a chloropyrimidine ring and a benzonitrile moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile typically involves the reaction of 6-chloropyrimidine-4-ol with 2-fluorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the chloropyrimidine is replaced by the benzonitrile group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is unique due to its specific combination of a chloropyrimidine ring and a benzonitrile moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, which can be leveraged in research and industrial applications .

Properties

IUPAC Name

2-(6-chloropyrimidin-4-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-10-5-11(15-7-14-10)16-9-4-2-1-3-8(9)6-13/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEZGHPSXFUFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679449
Record name 2-[(6-Chloropyrimidin-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913846-53-4
Record name 2-[(6-Chloropyrimidin-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 913846-53-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Chloro-6-(2-cyanophenoxy)pyrimidine in Azoxystrobin synthesis and why is the synthetic route described in the research paper advantageous?

A1: 4-Chloro-6-(2-cyanophenoxy)pyrimidine is a crucial intermediate in the synthesis of Azoxystrobin []. The research paper highlights a novel synthesis method for this compound that offers several advantages over traditional approaches [].

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